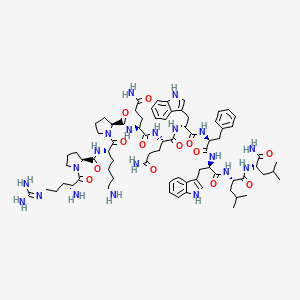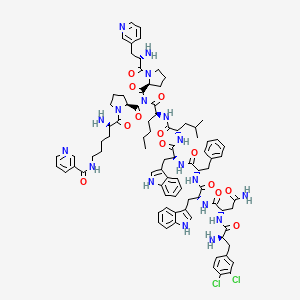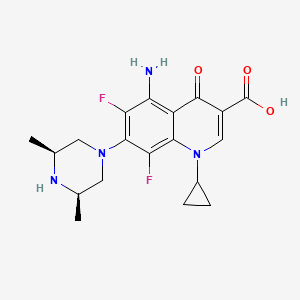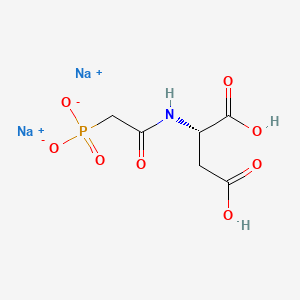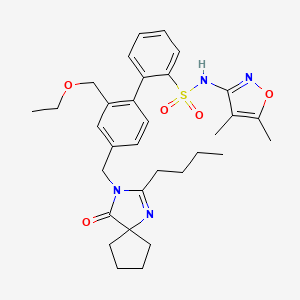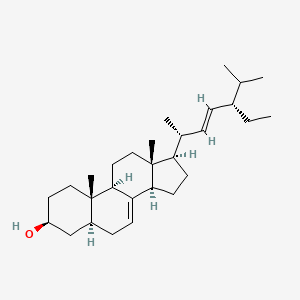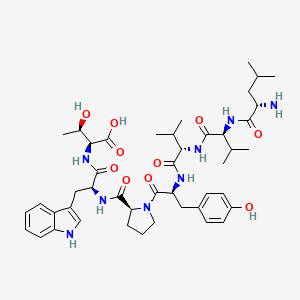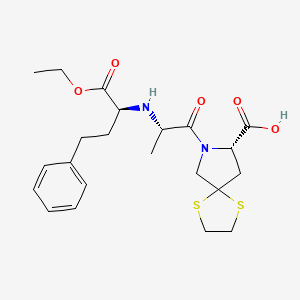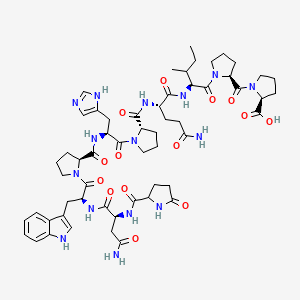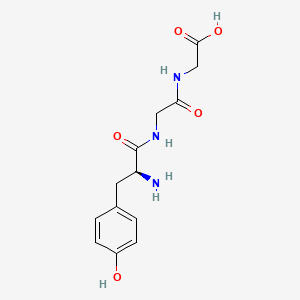
Tyr-gly-gly
Übersicht
Beschreibung
“Tyr-gly-gly” is a tripeptide composed of the amino acids tyrosine (Tyr), glycine (Gly), and glycine (Gly). It is a fragment of larger peptides and proteins, including enkephalins . The empirical formula of “Tyr-gly-gly” is C13H17N3O5, and it has a molecular weight of 295.29 .
Synthesis Analysis
Peptides like “Tyr-gly-gly” can be synthesized using various strategies. One environmentally friendly method involves the use of water-dispersible Fmoc-amino acid nanoparticles for solid-phase peptide synthesis . Another approach involves the Boc strategy, which is suitable for green chemistry as only gases are generated without any other by-products in the deprotection step of the Boc group .
Molecular Structure Analysis
The molecular structure of “Tyr-gly-gly” involves the specific arrangement of its constituent amino acids. High-resolution crystal structures of similar peptides have enabled a detailed analysis of the structural determinants for molecular recognition .
Chemical Reactions Analysis
The chemical reactions involving “Tyr-gly-gly” primarily involve peptide bond formation and cleavage. Recent developments in the cleavage, functionalization, and conjugation of peptides at tyrosine residues have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tyr-gly-gly” are determined by its molecular structure and the properties of its constituent amino acids. For instance, tyrosine residues have unique chemical, electrochemical, and photochemical properties .
Wissenschaftliche Forschungsanwendungen
-
Selective Modification and Conjugation of Proteins and Peptides at Tyrosine Residues
- Application : The peptide “Tyr-gly-gly” can be used for the selective modification and conjugation of proteins and peptides at tyrosine residues. This has significant relevance across various disciplines, including chemical, biological, medical, and material sciences .
- Method : The selective modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
- Results : This method has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .
-
Antioxidant and Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity
- Application : “Tyr-gly-gly” is one of the potent antioxidant peptides and ACE inhibitory peptides from wheat gluten oligopeptides (WOP). It has potential applications in the food industry as a functional additive .
- Method : The identification of active peptides was performed by reversed-phase high-performance liquid chromatography and mass spectrometry .
- Results : The peptide “Tyr-gly-gly” showed potent antioxidant activity (9.04 ± 0.47 mmol 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) equivalent/g sample) and potent ACE inhibitory activity (half maximal inhibitory concentration (IC50) values = 1.48 ± 0.11 mmol/L) .
-
Protein Labeling, Targeted Drug Delivery, and Biomaterial Development
- Application : Tyr chemistry exhibiting high selectivity and compatibility with protein substrates has garnered increasing interest due to its immense potential in applications such as protein labeling, targeted drug delivery, and biomaterial development .
- Method : Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .
- Results : This rapidly-growing area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .
-
Antioxidant Peptides in Food Production, Therapy, and Cosmetics
- Application : Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics. In these fields, the screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .
- Method : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .
- Results : Two novel antioxidant peptides, TGIIT (Thr-Gly-Ile-Ile-Thr) and YAR (Tyr-Ala-Arg), were identified from milk fat globule membrane (MFGM) protein. By activating the Sirt-1/PGC-1α pathway, they were shown to protect against Dex-induced OS damage in L6 cells .
-
Development of Antibody-Drug Conjugates
- Application : The unique properties of Tyr have led to its increasing interest as a key alternative target for protein modification and conjugation. This has immense potential in applications such as the development of antibody-drug conjugates .
- Method : Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .
- Results : The recent advancements in the field of Tyr-selective chemistry anticipate a rapid rise in the development of more robust Tyr-targeting modification techniques, as well as the widespread application of these technologies in practical settings .
-
Determination of Tyrosinase (TYR) Activity
- Application : A fluorescence resonance energy transfer (FRET)-based in situ fluorescence signal amplification strategy is described for the determination of tyrosinase (TYR). This assay uses a dual-templated copper nanocluster (CuNCs) stabilized by bovine serum albumin (BSA) and glycylglycine (Gly-Gly) as an energy donor .
- Method : Metyrosine is employed as a TYR substrate because its enzyme catalytic product (methyldopa) can form fluorescent polymethyldopa (PMeDP) with the assistance of BSA/Gly-Gly CuNCs. In this process, PMeDP can combine with BSA/Gly-Gly CuNCs without extra modification and then acts as an energy receptor, which leads to a remarkable FRET from BSA/Gly-Gly CuNCs to PMeDP .
- Results : The fluorescence intensity of PMeDP was strengthened greatly in the FRET-based sensor compared to the separate excitation, which provided good sensitivity for TYR sensing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINQLBHPIQYHN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-gly-gly | |
CAS RN |
21778-69-8 | |
| Record name | Tyrosyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-TYROSYLGLYCYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



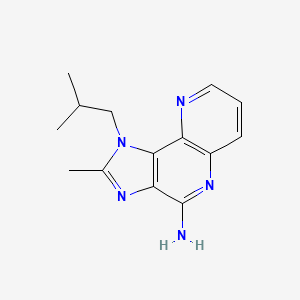
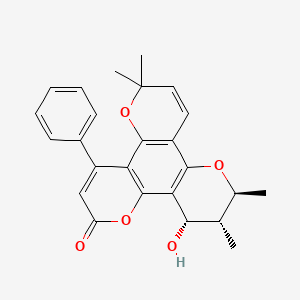
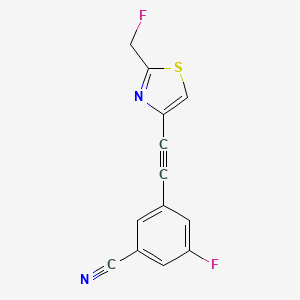
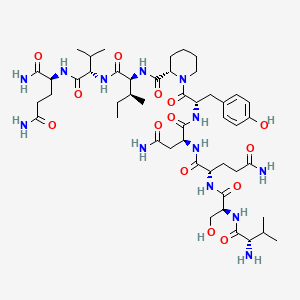
![5-[2,3-Dichloro-4-(5-{1-[2-(2-guanidino-4-methyl-pentanoylamino)-acetyl]-piperidin-4-YL}-1-methyl-1H-pyrazol-3-YL)-phenoxymethyl]-furan-2-carboxylic acid](/img/structure/B1681971.png)
